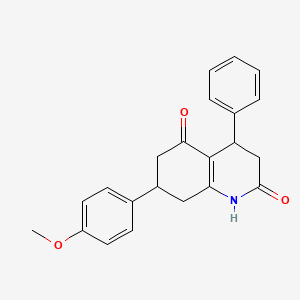

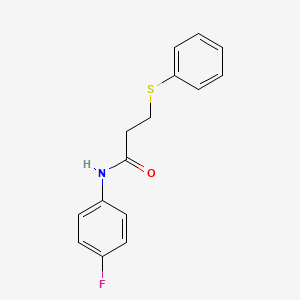

![molecular formula C15H13N3O3S B5543703 5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one" belongs to the family of thienopyrimidinones, a class of compounds known for their diverse pharmacological activities and structural significance in medicinal chemistry.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multi-step processes. For example, Shi et al. (2018) described a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, which is characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be characterized by techniques such as X-ray diffraction analysis. For instance, Artem’eva and Petrova (2022) synthesized 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone and characterized it using IR, 1H NMR spectroscopy, and X-ray diffraction, highlighting the structural arrangement and intermolecular interactions in the crystal (Artem’eva & Petrova, 2022).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including electrophilic ipso-substitution. A study by Zh. et al. (2013) demonstrated that the reaction direction depends on the substituents present in the pyrimidine and thiophene rings, with possibilities of ipso-substitution or oxidation to form carboxyl groups (Zh. et al., 2013).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility and crystalline structure, can be inferred from studies like that of Artem’eva and Petrova (2022), where the compound's solubility in various solvents and resistance to air oxygen and moisture were noted (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical properties, particularly reactivity and stability, are highlighted in studies like that by Zh. et al. (2013), where the effects of different substituents on the thieno[2,3-d]pyrimidin-4(3H)-one core were analyzed (Zh. et al., 2013).

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A study explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, revealing that some of the synthesized compounds showed in vitro antimicrobial activities. This suggests the potential of 5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives in developing antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

Antitumor Activity

Research has identified the antitumor potential of related thieno[2,3-d]pyrimidine compounds. The synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) demonstrated significant activity against the Walker 256 carcinosarcoma in rats. This highlights the relevance of exploring 5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one for antitumor applications (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).

Allosteric Inhibition of HIV RT-Associated Ribonuclease H

A study on thienopyrimidinone derivatives, including 5,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, showed their ability to occupy the interface between the p66 ribonuclease H domain and p51 thumb of HIV reverse transcriptase. This action induces a conformational change that inhibits catalysis, pointing to a novel approach for HIV treatment through allosteric inhibition (Takashi Masaoka, Suhman Chung, P. Caboni, J. Rausch, Jennifer A. Wilson, Humeyra Taskent-Sezgin, J. Beutler, G. Tocco, S. L. Le Grice, 2013).

Synthesis Under Microwave Irradiation

The compound's synthesis pathway involves reactions under microwave irradiation, highlighting a technique that might offer advantages in terms of reaction speed and efficiency. This could be relevant for the rapid synthesis of thieno[2,3-d]pyrimidine derivatives for various applications (Serge Djekou, A. Gellis, H. El-kashef, P. Vanelle, 2006).

Quantum Chemical Studies

Quantum chemical studies have been conducted on similar thieno[2,3-d]pyrimidin-4-ones, offering insights into their electronic structure and reactivity. Such studies are crucial for understanding the fundamental properties of these compounds and could inform their further development and application (M. K. Mamarahmonov, L. I. Belen’kii, N. D. Chuvylkin, M. A. Ashirmatov, B. Elmuradov, I. Ortikov, A. Kodirov, Kh. M. Shakhidoyatov, 2014).

Propriétés

IUPAC Name |

5,6-dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-9-10(2)22-14-13(9)15(19)17(8-16-14)7-11-3-5-12(6-4-11)18(20)21/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCXQVUKYOLASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

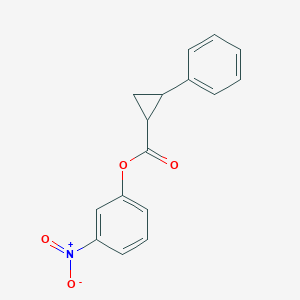

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

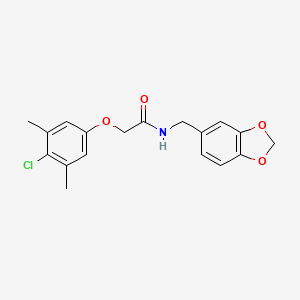

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

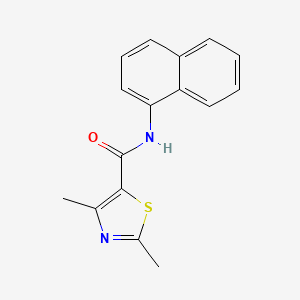

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

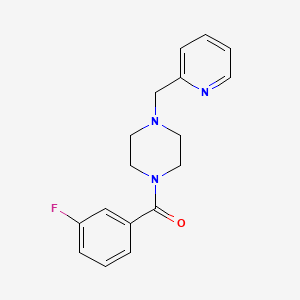

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

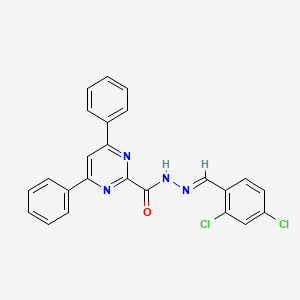

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)